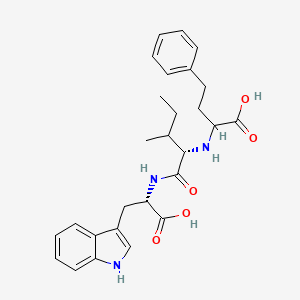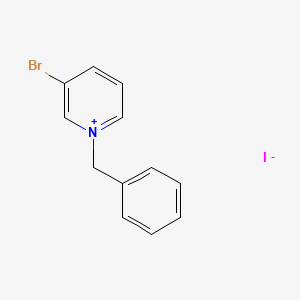
3-Bromo-1-benzylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-benzylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a bromine atom attached to the benzyl group and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzylpyridinium iodide typically involves the reaction of 3-bromopyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-benzylpyridinium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-1-benzylpyridinium iodide.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 3-Hydroxy-1-benzylpyridinium iodide.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
3-Bromo-1-benzylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-benzylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium ring play crucial roles in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions, leading to the formation of active intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-benzylpyridinium iodide
- 3-Iodo-1-benzylpyridinium iodide
- 1-Benzylpyridinium chloride
Uniqueness
3-Bromo-1-benzylpyridinium iodide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
73840-37-6 |
|---|---|
Formule moléculaire |
C12H11BrIN |
Poids moléculaire |
376.03 g/mol |
Nom IUPAC |
1-benzyl-3-bromopyridin-1-ium;iodide |
InChI |
InChI=1S/C12H11BrN.HI/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 |
Clé InChI |
RHMOXQQPFPTUFD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
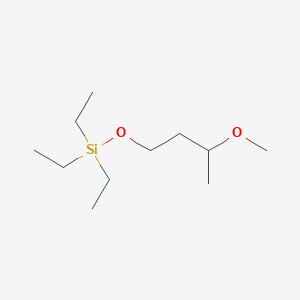

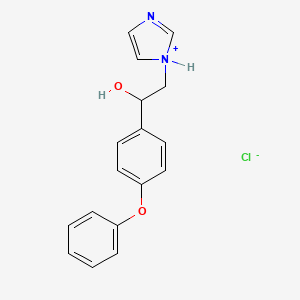
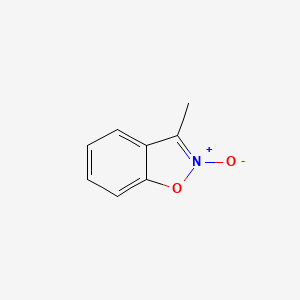

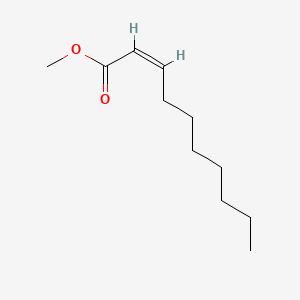
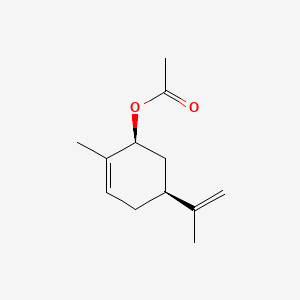

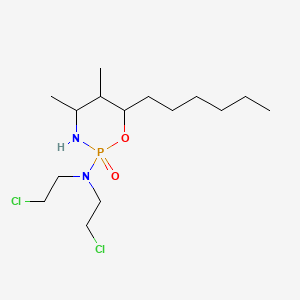

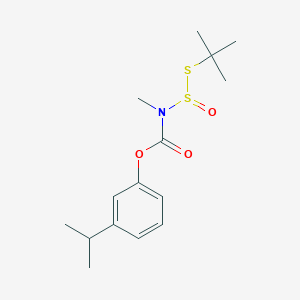
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
